molecular formula C14H12N2O2S B567203 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1227269-12-6

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B567203
M. Wt: 272.322
InChI Key: YCNNICFKKIDMRH-UHFFFAOYSA-N
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Description

“2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also contains a phenylsulfonyl group and a methyl group attached to the pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Suzuki-Miyaura coupling or via the remodeling of (Aza)indole/Benzofuran skeletons . These methods involve the use of palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a strong, unpleasant odor and are often liquid at room temperature .

Scientific Research Applications

Palladium-Catalyzed Couplings for Synthesis

A significant application involves the use of palladium-catalyzed decarboxylative Suzuki and Heck couplings. These methods facilitate the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the compound's versatility in creating complex molecular architectures. This process exemplifies the compound's role in facilitating the formation of bonds between different molecular fragments, leading to the development of novel organic materials (Rajendran Suresh et al., 2013).

Catalysis and Stereoselective Additions

The compound and its derivatives have been explored for catalytic applications, such as in the stereoselective Michael addition of cyclohexanone to nitroolefins. This demonstrates the compound's utility in enhancing reaction selectivity and efficiency, offering valuable methodologies for synthesizing stereodefined organic compounds (K. Singh et al., 2013).

Molecular Conformation and Hydrogen Bonding

Another fascinating aspect of research involves the analysis of molecular conformations and hydrogen bonding patterns in closely related derivatives. Studies on compounds like 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine elucidate the structural diversity and the influence of substituents on molecular geometry and intermolecular interactions (B. K. Sagar et al., 2017).

HIV-1 Replication Inhibitors

In the realm of biomedical research, derivatives of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine have been identified as novel HIV-1 replication inhibitors. This unexpected discovery highlights the compound's potential in contributing to the development of new therapeutic agents targeting viral infections (Junwon Kim et al., 2014).

Synthesis of N-alkyl-2-(phenylsulfonyl)anilines

Research also extends to the synthesis of N-alkyl-2-(phenylsulfonyl)anilines, demonstrating the compound's utility in rearrangement reactions leading to a variety of aniline derivatives. This work underscores the adaptability of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine in synthetic chemistry for generating functionalized molecules (A. Hossan, 2016).

Safety And Hazards

As with any chemical compound, handling “2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-13-14(8-5-9-15-13)16(11)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNICFKKIDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718799
Record name 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

CAS RN

1227269-12-6
Record name 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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